2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyrazine with an appropriate amine and alcohol under controlled conditions. One common method involves the use of 3-methylpyrazine-2-carbaldehyde as a starting material, which undergoes reductive amination with an amine source such as ammonia or a primary amine, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyrazin-2-yl)ethan-1-ol: Similar structure but lacks the methyl group on the pyrazine ring.
2-(3-methylpyrazin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a naphthalene ring instead of a pyrazine ring.
Uniqueness
2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a methyl-substituted pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3 |
InChI Key |
CCXJDBBBKHZLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(CN)O |
Origin of Product |
United States |
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